molecular formula C45H73NO17 B1258895 Robeneoside B

Robeneoside B

Katalognummer: B1258895
Molekulargewicht: 900.1 g/mol
InChI-Schlüssel: CZFRCHHNOGJLJQ-XVAJNWQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Robeneoside B is a triterpenoid glycoside, structurally characterized by a triterpene aglycone core linked to one or more sugar moieties. Triterpenoid glycosides are typically derived from botanical sources and exhibit diverse bioactivities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Robeneoside B is hypothesized to share similarities with Rubelloside B, which has a molecular formula of C₄₂H₆₆O₁₄ and a molecular weight of 794.976 g/mol. These compounds are often isolated using chromatographic techniques like HPLC-DAD or HPLC-ELSD and are identified via mass spectrometry and NMR . Their poor water solubility, a common challenge for triterpenoids, necessitates formulation strategies to enhance bioavailability for pharmacological testing .

Eigenschaften

Molekularformel

C45H73NO17

Molekulargewicht

900.1 g/mol

IUPAC-Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R,16S)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H73NO17/c1-18-8-11-45(46-15-18)19(2)30-26(63-45)13-25-23-7-6-21-12-22(9-10-43(21,4)24(23)14-29(49)44(25,30)5)58-42-39(62-40-36(55)34(53)31(50)20(3)57-40)38(33(52)28(17-48)60-42)61-41-37(56)35(54)32(51)27(16-47)59-41/h6,18-20,22-42,46-56H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44-,45-/m1/s1

InChI-Schlüssel

CZFRCHHNOGJLJQ-XVAJNWQBSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)O)C)C)NC1

Kanonische SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)O)C)C)NC1

Synonyme

robeneoside B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Robeneoside B and Analogous Triterpenoid Glycosides

Property Robeneoside B (Hypothetical) Rubelloside B Asiaticoside 1
Molecular Formula C₄₈H₇₈O₁₈ (estimated) C₄₂H₆₆O₁₄ C₄₈H₇₈O₁₈
Molecular Weight ~950 g/mol 794.976 g/mol 959.12 g/mol
Botanical Source Unspecified plant species Unspecified plant species Centella asiatica
Biological Activities Anti-inflammatory, anticancer (predicted) Anticancer, immunomodulatory Wound healing, antioxidant
Solubility Low (aqueous) Low (aqueous) Moderate (aqueous)
Analytical Methods HPLC-ELSD, NMR, MS HPLC-DAD/ELSD, NMR, MS HPLC-UV, NMR, MS

Glycosylation Patterns

Glycosylation significantly influences bioactivity and solubility. Robeneoside B’s hypothetical sugar moieties (e.g., glucose, rhamnose) may differ from Rubelloside B’s, altering receptor binding and metabolic stability. Tools like GlycoBase and autoGU facilitate glycan profiling, enabling precise comparisons of glycosylation sites and sugar compositions .

Pharmacological Profiles

  • Anti-inflammatory Activity: While Rubelloside B’s immunomodulatory effects are documented , Robeneoside B’s efficacy in COX-2 inhibition (akin to NSAIDs like celecoxib) remains speculative. Structural differences in the aglycone core could modulate cyclooxygenase affinity .
  • Anticancer Potential: Triterpenoid glycosides often target apoptosis pathways. Rubelloside B’s cytotoxicity in cancer cell lines suggests Robeneoside B may share similar mechanisms, albeit with potency variations due to glycosylation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Robeneoside B from natural sources?

  • Methodological Answer : Use column chromatography (e.g., silica gel, Sephadex LH-20) for preliminary separation, followed by HPLC or LC-MS for purification. Structural elucidation requires NMR (¹H, ¹³C, 2D techniques like COSY, HSQC) and high-resolution mass spectrometry (HR-MS). Validate purity via HPLC with UV/RI detection and compare spectral data to existing literature .
  • Data Considerations : Include retention times, solvent gradients, and spectral peaks in supplementary materials. For novel compounds, provide full characterization data (e.g., melting points, optical rotation) .

Q. How should researchers design initial bioactivity assays for Robeneoside B?

  • Methodological Answer : Apply the P-E/I-C-O framework :

  • Population (P): Target cell lines or enzyme systems (e.g., cancer cells, inflammatory markers).
  • Exposure/Intervention (E/I): Dose-response studies (e.g., 0.1–100 µM Robeneoside B).
  • Comparison (C): Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls.
  • Outcome (O): Quantify IC₅₀ values, apoptosis markers, or enzyme inhibition rates.
  • Use triplicate experiments and report statistical significance (p < 0.05) .

Q. What strategies ensure a comprehensive literature review on Robeneoside B’s reported properties?

  • Methodological Answer :

  • Databases : Prioritize PubMed, SciFinder, and Web of Science. Avoid non-peer-reviewed platforms.
  • Search Terms : Combine “Robeneoside B” with keywords like “biosynthesis,” “pharmacokinetics,” or “structure-activity relationship.”
  • Gap Analysis : Tabulate conflicting results (e.g., bioactivity in different cell lines) to identify understudied areas .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for Robeneoside B?

  • Methodological Answer :

  • Replication : Standardize assay conditions (e.g., cell culture media, incubation time).
  • Meta-Analysis : Pool data from multiple studies to calculate effect sizes and heterogeneity (e.g., I² statistic).
  • Mechanistic Validation : Use knockdown models (e.g., siRNA) to confirm target engagement .
    • Data Presentation : Include forest plots for meta-analyses and dose-response curves with confidence intervals .

Q. What experimental designs are suitable for elucidating Robeneoside B’s mechanism of action?

  • Methodological Answer :

  • Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements.
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict protein-ligand interactions. Validate with mutagenesis studies .

Q. How can researchers evaluate Robeneoside B’s comparative efficacy against structurally analogous compounds?

  • Methodological Answer :

  • SAR Analysis : Tabulate substituent effects on bioactivity (e.g., hydroxylation vs. glycosylation).
  • Cluster Analysis : Group compounds by structural features and correlate with activity trends.
  • In Vivo Validation : Use murine models to compare pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. What methodologies validate Robeneoside B’s synergistic effects with other bioactive compounds?

  • Methodological Answer :

  • Combination Index (CI) : Calculate via the Chou-Talalay method using CompuSyn software.
  • Isobolograms : Plot dose pairs to visualize synergy/additivity.
  • Pathway Analysis : Use KEGG or GO enrichment to identify overlapping targets .

Q. How should computational modeling be integrated into Robeneoside B research?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.
  • Validation : Cross-check predictions with in vitro CYP450 inhibition assays .

Guidance for Data Reporting and Validation

  • Contradictory Data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies .
  • Experimental Reproducibility : Document protocols in line with ARRIVE guidelines (e.g., sample size justification, randomization) .
  • Ethical Compliance : For in vivo studies, include IACUC approval codes and anesthesia protocols .

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